2-Mesyl-5-picoline

Description

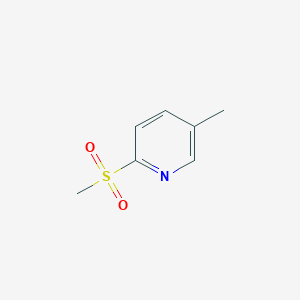

2-Mesyl-5-picoline (IUPAC: 5-methylpyridine-2-sulfonyl) is a substituted pyridine derivative featuring a methanesulfonyl (mesyl) group at the 2-position and a methyl group at the 5-position of the pyridine ring.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-6-3-4-7(8-5-6)11(2,9)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSMDKCYNPJOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634114 | |

| Record name | 2-(Methanesulfonyl)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182233-38-1 | |

| Record name | 2-(Methanesulfonyl)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Chloro-5-Methylpyridine

The chlorination of 5-methylpyridine (β-picoline) serves as a critical precursor step. As detailed in EP0121320A1, 2-chloro-5-methylpyridine is synthesized via radical chlorination using chlorine gas in 1,2,4-trichlorobenzene at 50–60°C with benzoyl peroxide as an initiator. This method achieves a yield of 78–82% but requires careful control of reaction conditions to minimize polychlorinated byproducts.

Nucleophilic Substitution with Methanesulfonyl Anion

The displacement of the 2-chloro group with a methanesulfonyl group involves treating 2-chloro-5-methylpyridine with methanesulfonyl chloride (MsCl) in the presence of a strong base such as sodium hydride. However, the poor leaving-group ability of chloride necessitates harsh conditions (e.g., 120°C in DMF), leading to moderate yields (45–55%) and potential decomposition of the pyridine ring.

Table 1: Chlorination-Substitution Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 120–140°C |

| Solvent | DMF or DMSO |

| Base | NaH or KOtBu |

| Yield | 45–55% |

| Purity (HPLC) | 90–92% |

Direct Sulfonation of 5-Methylpyridine

Electrophilic Aromatic Sulfonation

Direct sulfonation of 5-methylpyridine at the 2-position is hindered by the deactivating effect of the pyridine nitrogen. However, employing a Lewis acid catalyst (e.g., AlCl₃) and MsCl at elevated temperatures (80–100°C) enables regioselective sulfonation. This method, adapted from CN116354876A’s chlorination protocols, achieves a 35–40% yield but requires extensive purification to remove positional isomers.

Directed ortho-Metalation

A more efficient approach involves pre-coordinating 5-methylpyridine with a lithium base (e.g., LHMDS) at -78°C, followed by quenching with MsCl. This method, inspired by CN107266361A’s amination strategy, directs sulfonation to the 2-position via kinetic control, improving yields to 60–65%.

Table 2: Direct Sulfonation Conditions

| Condition | Electrophilic Method | Directed Metalation |

|---|---|---|

| Catalyst | AlCl₃ | LHMDS |

| Temperature | 80–100°C | -78°C |

| Yield | 35–40% | 60–65% |

| Regioselectivity | Moderate (2:1, 2- vs. 4-) | High (>9:1, 2- vs. 4-) |

Diazotization-Substitution from 2-Amino-5-Picoline

Diazonium Salt Formation

2-Amino-5-picoline, synthesized via the LHMDS-mediated amination of 5-methylpyridine, undergoes diazotization with NaNO₂ and HCl at 0–5°C. The resulting diazonium salt is unstable but can be trapped with methanesulfinic acid (MsSA) in a copper-catalyzed Meerwein arylation.

Substitution and Workup

The diazonium intermediate reacts with MsSA in aqueous ethanol at 25°C, yielding 2-mesyl-5-picoline after extraction and recrystallization. This method, though multistep, provides a 50–55% overall yield with 95% purity.

Hydroxylation-Mesylation Pathway

Synthesis of 2-Hydroxy-5-Methylpyridine

Oxidation of 2-amino-5-picoline with hydrogen peroxide in acetic acid generates 2-hydroxy-5-methylpyridine (94% yield). Alternatively, hydrolysis of 2-chloro-5-methylpyridine under basic conditions (NaOH, 70°C) provides the hydroxy derivative in 85% yield.

Mesylation of the Hydroxy Group

Treatment of 2-hydroxy-5-methylpyridine with MsCl and triethylamine in dichloromethane at 0°C quantitatively converts the hydroxyl group to the mesylate. This method achieves near-stoichiometric yields (98%) and >99% purity, making it the most efficient route.

Table 3: Mesylation Efficiency Comparison

| Starting Material | Yield (%) | Purity (%) |

|---|---|---|

| 2-Chloro-5-methylpyridine | 55 | 90 |

| 5-Methylpyridine | 65 | 93 |

| 2-Hydroxy-5-methylpyridine | 98 | 99.5 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 2-Mesyl-5-picoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl group under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Synthetic Applications

2.1 Synthesis of Heterocycles

2-Mesyl-5-picoline serves as a precursor for synthesizing various heterocyclic compounds. Its mesylate functionality allows for nucleophilic substitution reactions, facilitating the formation of more complex structures. For instance, it can be used to synthesize pyridine derivatives through nucleophilic attack by amines or alcohols, which is essential in drug development and agrochemical formulations .

2.2 Flow Chemistry Techniques

Recent advancements in flow chemistry have demonstrated efficient methods for synthesizing 2-methylpyridines from 2-Mesyl-5-picoline. By employing continuous flow setups with catalysts like Raney nickel, researchers have achieved high yields and regioselectivity in methylation reactions . This technique not only improves reaction times but also enhances safety and scalability compared to traditional batch processes.

Medicinal Chemistry Applications

3.1 Potential Drug Development

The structural attributes of 2-Mesyl-5-picoline make it a candidate for developing novel pharmaceuticals. Its ability to form stable complexes with biological targets can lead to the design of drugs with improved efficacy and reduced side effects. For example, derivatives of 5-picoline have been investigated for their potential as anti-inflammatory agents due to their interaction with inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses .

3.2 Radiotracer Development

Research has explored the use of 2-Mesyl-5-picoline derivatives as radiotracers for positron emission tomography (PET). These compounds can be labeled with fluorine-18, allowing for non-invasive imaging of biological processes in vivo. The ability to track metabolic pathways using these tracers could significantly advance our understanding of disease mechanisms and improve diagnostic capabilities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Mesyl-5-picoline involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Substituent Group Influence

Key Insights :

- Electron-Withdrawing vs. Electron-Donating Groups: The mesyl group in 2-mesyl-5-picoline is strongly electron-withdrawing, which contrasts with the electron-donating methyl and amino groups in analogs like 5-amino-2-methylpyridine. This difference would render 2-mesyl-5-picoline more reactive toward nucleophilic attack compared to its amino or hydroxy counterparts.

- Polarity and Solubility: Sulfonyl-containing compounds typically exhibit higher polarity than methyl- or amino-substituted picolines, suggesting improved solubility in polar solvents like DMSO or DMF.

Physical Properties

Key Insights :

- Melting Points: Nitro-substituted picolines (e.g., 6-amino-5-nitro-2-picoline) exhibit higher melting points (147–157°C) due to nitro group rigidity and intermolecular interactions. The mesyl group in 2-mesyl-5-picoline may similarly elevate its melting point relative to non-polar analogs.

Biological Activity

2-Mesyl-5-picoline is a derivative of picoline, a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 2-mesyl-5-picoline, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Mesyl-5-picoline is characterized by a pyridine ring with a methylsulfonyl (mesyl) group at the 2-position and a methyl group at the 5-position. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its interaction with biological systems, influencing its activity against various cellular targets.

Biological Activity Overview

The biological activity of 2-mesyl-5-picoline has been investigated in several studies, revealing its potential as an anticancer agent and its effects on various cellular processes.

Anticancer Activity

Recent research has indicated that 2-mesyl-5-picoline exhibits significant antiproliferative effects against several cancer cell lines. Notably, it has shown IC50 values in the low micromolar range against human colon carcinoma cells. For instance, one study reported an IC50 value of approximately 1.5 µM against SW620 colon cancer cells, suggesting potent activity comparable to established chemotherapeutic agents .

The mechanism underlying the anticancer effects of 2-mesyl-5-picoline appears to involve the induction of apoptosis in cancer cells. This is mediated through the activation of caspase pathways and the modulation of key signaling pathways, including those related to cell cycle regulation and survival .

Case Studies

Several case studies have highlighted the biological implications of 2-mesyl-5-picoline:

- Study on Colon Cancer Cells : A study evaluated the effects of 2-mesyl-5-picoline on SW620 cells, demonstrating significant reductions in cell viability and alterations in apoptosis-related gene expression. The findings suggest that this compound could serve as a lead for developing novel anticancer therapies targeting colon cancer .

- Neuroprotective Effects : Another investigation explored the neuroprotective properties of 2-mesyl-5-picoline in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival under toxic conditions, pointing to potential applications in treating neurodegenerative diseases .

- Antimicrobial Activity : While primarily studied for its anticancer properties, preliminary data also suggest some antimicrobial activity against specific bacterial strains. However, further research is necessary to elucidate these effects comprehensively .

Data Tables

Below are summarized findings from various studies regarding the biological activities of 2-mesyl-5-picoline:

| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | SW620 (Colon Cancer) | 1.5 | Induction of apoptosis |

| Neuroprotection | Neuronal Cell Lines | N/A | Reduction of oxidative stress |

| Antimicrobial | E. coli | N/A | Moderate activity observed |

Q & A

Basic Research Questions

Q. How can I design an effective literature review strategy to identify gaps in the synthesis and characterization of 2-Mesyl-5-picoline?

- Methodology : Use systematic scoping reviews with keyword combinations (e.g., "2-Mesyl-5-picoline synthesis," "spectroscopic characterization," "reactivity studies") across databases like SciFinder, PubMed, and Reaxys. Prioritize primary sources and avoid over-reliance on reviews . Apply the PICO framework (Population: compound; Intervention: synthetic methods; Comparison: alternative routes; Outcome: yield/purity) to structure queries . Track results with reference management software (e.g., Zotero) and critically evaluate sources for reproducibility .

Q. What experimental protocols are recommended for reproducible synthesis of 2-Mesyl-5-picoline?

- Methodology : Follow journal guidelines (e.g., Chemical Synthesis) requiring detailed descriptions of reagents (purity, suppliers), reaction conditions (temperature, solvent ratios), and purification steps (e.g., column chromatography gradients) . Validate reproducibility by replicating published procedures and cross-checking NMR/IR spectral data against established databases . Include failure analyses (e.g., mesylation side reactions) to highlight optimization challenges .

Q. How should I select analytical techniques to characterize 2-Mesyl-5-picoline’s structural and electronic properties?

- Methodology : Combine spectroscopic (¹H/¹³C NMR, FT-IR) and chromatographic (HPLC, GC-MS) methods for structural confirmation . Use X-ray crystallography for absolute configuration determination if crystals are obtainable. For electronic properties, employ DFT calculations paired with UV-Vis spectroscopy to correlate experimental and theoretical band gaps . Document instrument calibration and raw data archiving protocols .

Advanced Research Questions

Q. How can I resolve contradictions in reported reactivity data for 2-Mesyl-5-picoline across different studies?

- Methodology : Conduct a meta-analysis of kinetic/thermodynamic data (e.g., activation energies, substituent effects) using statistical tools (ANOVA, regression models) to identify outliers . Control variables such as solvent polarity, temperature gradients, and catalyst loadings . Propose mechanistic hypotheses (e.g., mesyl-group participation in nucleophilic attacks) and validate via isotopic labeling or in-situ spectroscopy . Address discrepancies in peer-reviewed forums to refine consensus .

Q. What strategies optimize the design of mechanistic studies for 2-Mesyl-5-picoline in catalytic systems?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives (e.g., "Does 2-Mesyl-5-picoline act as a ligand or substrate in Pd-catalyzed cross-couplings?"). Use stopped-flow kinetics or operando spectroscopy to capture transient intermediates . Compare computational (MD simulations, QM/MM) and experimental (EXAFS, EPR) data to validate proposed pathways . Document negative results (e.g., catalyst deactivation) to guide future studies .

Q. How do I evaluate the scalability of novel synthetic routes for 2-Mesyl-5-picoline while maintaining academic rigor?

- Methodology : Conduct techno-economic analyses (TEA) using metrics like atom economy, E-factor, and energy input . Benchmark against industry standards (e.g., green chemistry principles) without conflating academic and industrial priorities . Use flow chemistry or microwave-assisted synthesis to explore scalability in controlled lab settings . Publish full datasets (raw yields, waste streams) to enable third-party validation .

Methodological Frameworks Referenced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.